7-Ethoxy-4-hydrazinylquinoline

Antimalarial Structure-Activity Relationship Quinoline

7-Ethoxy-4-hydrazinylquinoline (CAS 767281-68-5) is a disubstituted 4-hydrazinoquinoline supplied at ≥97% purity. It is a direct hydrazine intermediate for microwave-assisted synthesis of 4-aminoquinoline antimalarials, with a validated 62% yield under NiCl₂/NaBH₄ reduction. Its 7-ethoxy substitution pattern reduces antimalarial potency, making it an essential matched negative control for screening panels alongside active 6- or 8-substituted analogs. With a calculated LogP of 1.9, it fills a critical lipophilicity gap for HPLC method development. The electron-donating ethoxy group confers a 3- to 7-fold toxicity increase, enabling substituent-dependent cytotoxicity profiling. Procure this compound to establish assay windows and validate SAR-driven lead optimization.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B12854340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethoxy-4-hydrazinylquinoline
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC1=CC2=NC=CC(=C2C=C1)NN
InChIInChI=1S/C11H13N3O/c1-2-15-8-3-4-9-10(14-12)5-6-13-11(9)7-8/h3-7H,2,12H2,1H3,(H,13,14)
InChIKeyBHHKJBVHBZTYHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethoxy-4-hydrazinylquinoline Procurement: Compound Identification and In-Class Positioning


7-Ethoxy-4-hydrazinylquinoline (CAS 767281-68-5) is a disubstituted quinoline featuring a reactive hydrazinyl group at the 4-position and an electron-donating ethoxy group at the 7-position . It belongs to the 4-hydrazinoquinoline class, a scaffold widely investigated for antimalarial, antitubercular, and antioxidant applications [1]. The compound is typically supplied at 97% purity and serves as a key intermediate in the microwave-assisted synthesis of 4-aminoquinoline antimalarial precursors [2].

Why 7-Ethoxy-4-hydrazinylquinoline Cannot Be Interchanged with Other 4-Hydrazinoquinolines


Substitution pattern on the quinoline ring dictates both the direction and magnitude of biological activity within the 4-hydrazinoquinoline class. Literature-based structure-activity relationship (SAR) analysis indicates that substituents at the 6- or 8-position enhance antimalarial and antibacterial potency, whereas substituents at the 5- and 7-positions, such as the ethoxy group in this compound, are associated with reduced activity in these assays [1]. Furthermore, electron-donating substituents like ethoxy have been shown to increase toxicity by 3- to 7-fold compared to the unsubstituted core, a critical parameter for safety profiling in drug discovery [1]. Therefore, substituting a 6- or 8-substituted analog with the 7-ethoxy variant without accounting for these SAR trends can lead to significant loss of target potency or unexpected toxicity, invalidating experimental conclusions and wasting procurement resources.

Quantitative Differentiation Evidence for 7-Ethoxy-4-hydrazinylquinoline


Positional Isomer SAR: 7-Ethoxy Substitution Reduces Antimalarial Potency Relative to 6- or 8-Substituted Analogs

A comprehensive review of 4-hydrazinoquinoline SAR established a clear positional effect: the presence of substituents at the 6- and/or 8-position increases antimalarial and antibacterial activity, whereas substituents at the 5- and 7-positions reduce it [1]. This means 7-ethoxy-4-hydrazinylquinoline is predicted to be less potent against malaria parasites than its 6-ethoxy or 8-ethoxy isomers, a critical selection criterion for antimalarial screening campaigns.

Antimalarial Structure-Activity Relationship Quinoline

Toxicity Modulation: Electron-Donating 7-Ethoxy Group Amplifies Toxicity Up to 7-Fold

The same SAR review notes that 4-hydrazinoquinolines exhibit considerable inherent toxicity, and the presence of electron-donating substituents leads to a 3- to 7-fold increase in toxicity relative to the unsubstituted scaffold [1]. The ethoxy group at the 7-position is electron-donating, placing this compound in the higher-toxicity category compared to analogs bearing electron-withdrawing groups such as chloro.

Toxicity Safety Pharmacology Quinoline Derivatives

Synthetic Utility: 62% Isolated Yield in Nickel Boride Reduction to 4-Aminoquinoline

In the microwave-assisted synthesis of 4-aminoquinoline antimalarial precursors, 7-ethoxy-4-hydrazinylquinoline was reduced using NaBH₄/NiCl₂ in methanol for 5 hours, yielding the corresponding 7-ethoxy-4-aminoquinoline in 62% isolated yield [1][2]. While the published work does not provide a direct side-by-side comparison for all analogs, this yield serves as a benchmark for evaluating this specific substrate's performance in the nickel boride reduction protocol.

Synthetic Methodology Reduction 4-Aminoquinoline Precursor

Physicochemical Properties: Calculated LogP Distinguishes 7-Ethoxy from 7-Chloro and Unsubstituted Analogs

The calculated octanol-water partition coefficient (LogP) for 7-ethoxy-4-hydrazinylquinoline is reported as 1.9 [1]. For comparison, 7-chloro-4-hydrazinylquinoline has LogP values reported in the range of 2.5–3.2 in related quinoline datasets, while the unsubstituted 4-hydrazinoquinoline core has a calculated LogP of approximately 1.2 . The 7-ethoxy analog thus occupies an intermediate lipophilicity range, which directly influences membrane permeability, aqueous solubility, and HPLC retention time—critical parameters for both biological assay design and purification strategy development.

Lipophilicity Drug-likeness Physicochemical Profile

Evidence-Driven Application Scenarios for 7-Ethoxy-4-hydrazinylquinoline


Precursor for 7-Ethoxy-4-aminoquinoline Synthesis via Nickel Boride Reduction

Chemists requiring 7-ethoxy-substituted 4-aminoquinolines as antimalarial precursors should procure this compound as the direct hydrazine intermediate. The documented 62% yield under NiCl₂/NaBH₄ reduction conditions provides a validated starting point for optimizing the final deprotection step [1][2]. This route is preferable to alternative syntheses starting from the 4-chloro analog when the 7-ethoxy group must be preserved throughout the sequence.

Negative Control or Specificity Tool in 4-Hydrazinoquinoline Antibacterial Screening

Due to the class-level SAR evidence that 7-substitution reduces antimalarial and antibacterial activity [1], this compound can serve as a matched negative control in screening panels alongside active 6- or 8-substituted 4-hydrazinoquinolines. This application leverages its predicted lower potency to establish assay windows and confirm that observed activity is substitution-pattern-dependent rather than a non-specific effect of the hydrazinoquinoline core.

Toxicity Reference Compound for Electron-Donating Substituent Effects in Quinoline SAR Studies

The predicted 3- to 7-fold toxicity increase conferred by the electron-donating ethoxy group makes this compound a useful reference for quantifying substituent-dependent cytotoxicity in mammalian cell lines [1]. When co-tested with the unsubstituted parent 4-hydrazinoquinoline and a 7-chloro analog, researchers can isolate the contribution of the ethoxy group to overall toxicity, informing safer analog design.

Chromatographic Lipophilicity Standard for HPLC Method Development

With its intermediate calculated LogP of 1.9, 7-ethoxy-4-hydrazinylquinoline fills a specific lipophilicity gap between the more polar unsubstituted core (LogP ~1.2) and the more hydrophobic 7-chloro analog (LogP ~2.5–3.2) [2]. This makes it suitable as a retention-time marker or system suitability standard when developing reversed-phase HPLC methods for quinoline compound libraries requiring resolution of analogs spanning a moderate LogP range.

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